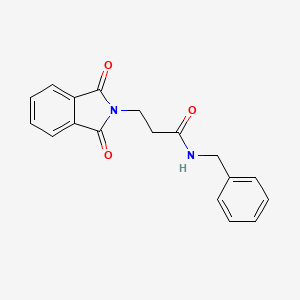

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

Description

Properties

IUPAC Name |

N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKVAPKROGCLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Gabriel Synthesis with Custom Amine Precursors

In a representative procedure, phthalic anhydride reacts with N-aminoethylpiperazine in toluene under reflux to yield 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione. Adapting this method, 3-aminopropanamide derivatives substituted with a benzyl group could serve as the amine precursor. For instance, heating phthalic anhydride (1.0 equiv) with N-benzyl-3-aminopropanamide (1.0 equiv) in toluene at 110°C for 24 hours in the presence of triethylamine (1.2 equiv) would theoretically afford the target compound. This route hinges on the nucleophilic attack of the amine on the electrophilic carbonyl carbons of phthalic anhydride, followed by cyclodehydration.

Key Considerations :

- Solvent Selection : Toluene is preferred for its high boiling point and ability to dissolve both reactants.

- Base Catalysis : Triethylamine neutralizes liberated carboxylic acid protons, driving the reaction to completion.

- Yield Optimization : Extended reflux durations (24–48 hours) and stoichiometric excess of phthalic anhydride (1.2–1.5 equiv) may enhance yields.

Amidation Strategies for Propanamide Functionalization

The propanamide-benzyl side chain can be introduced via amide coupling between a 3-(1,3-dioxoisoindolin-2-yl)propanoic acid intermediate and benzylamine. This two-step approach isolates the carboxylic acid precursor before amidation.

Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

Adapting methodologies from analogous systems, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid can be synthesized by reacting phthalic anhydride with β-alanine (3-aminopropanoic acid). In a typical protocol, equimolar quantities of phthalic anhydride and β-alanine are refluxed in ethanol with catalytic acetic acid for 6 hours. The resulting product is recrystallized from acetic acid, yielding the propanoic acid derivative as a white solid.

Reaction Conditions :

Amidation with Benzylamine

The propanoic acid intermediate is then coupled with benzylamine using carbodiimide-based reagents. Source details a protocol employing N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. For this application:

- Activation : 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are stirred in acetonitrile at 25°C for 30 minutes.

- Coupling : Benzylamine (1.2 equiv) is added, and the mixture is stirred for 24 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization.

Yield Determinants :

- Stoichiometry : Excess benzylamine (1.5–2.0 equiv) drives the reaction toward completion.

- Solvent : Acetonitrile’s polar aprotic nature facilitates carbodiimide activation.

Alternative Pathways: One-Pot Synthesis and Cycloaddition

One-Pot Gabriel-Amidation Approach

Combining the Gabriel synthesis and amidation into a single pot could streamline production. A hypothetical sequence involves:

- Imide Formation : React phthalic anhydride with N-benzyl-3-aminopropanamide in toluene under reflux.

- In Situ Activation : Introduce EDC/HOBt directly to the reaction mixture post-cyclization.

- Amidation : Add benzylamine and stir at 25°C for 24 hours.

Advantages :

- Eliminates intermediate isolation steps.

- Reduces solvent waste and processing time.

Challenges :

- Competing side reactions (e.g., over-amidation) may require precise stoichiometric control.

Analytical Validation and Spectroscopic Characterization

Critical to confirming the structure of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide are spectroscopic techniques employed in analogous studies:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Melting Point

Comparative Analysis of Synthetic Methods

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted isoindoline derivatives .

Scientific Research Applications

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a nitric oxide donor, inhibiting platelet aggregation and reducing inflammation associated with certain diseases . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to various biological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of propanamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₈H₁₆N₂O₃.

Key Observations :

- Aromatic vs.

- Electron-Withdrawing Effects : Fluorine or chlorine substituents (e.g., in ) increase electrophilicity, which may enhance binding to biological targets like enzymes.

- Biological Activity : Peptidomimetic derivatives (e.g., ) exhibit protease inhibition, suggesting that the target compound’s dioxoisoindolinyl group could serve as a pharmacophore in similar contexts.

Physicochemical and Spectroscopic Properties

A comparison of NMR data highlights substituent-driven shifts:

Notable Trends:

Biological Activity

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C₁₈H₁₆N₂O₃

- Average Mass: 308.337 g/mol

The compound features a benzyl group attached to a propanamide structure, with a dioxoisoindoline moiety that is essential for its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The antioxidant activity was evaluated using the DPPH radical scavenging method, which measures the ability of compounds to donate electrons to neutralize free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50 μM) | Relative Activity vs. Ascorbic Acid |

|---|---|---|

| This compound | 15.5 | 1.37 |

| Ascorbic Acid | 21.0 | 1 |

The results indicate that this compound exhibits superior antioxidant activity compared to ascorbic acid, a well-known antioxidant.

Anticancer Activity

The anticancer potential of this compound was assessed through various in vitro assays against different cancer cell lines, notably human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was employed to determine cell viability post-treatment.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) for N-benzyl Compound | Comparison with Cisplatin |

|---|---|---|

| U-87 (Glioblastoma) | 10 | Higher activity |

| MDA-MB-231 (Breast) | 25 | Lower activity |

The findings suggest that this compound is more cytotoxic to U-87 cells than to MDA-MB-231 cells, aligning with the behavior of other known anticancer agents like cisplatin.

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

- Radical Scavenging: By neutralizing free radicals, it may prevent oxidative stress-related damage in cells.

- Inhibition of Cell Proliferation: The compound appears to interfere with pathways that promote cancer cell growth, leading to increased apoptosis in sensitive cell lines.

Case Studies and Research Findings

A notable study investigated the effects of various derivatives of the isoindoline structure on cellular models. The results indicated that modifications in the chemical structure significantly influenced both antioxidant and anticancer activities.

Case Study Example:

In a comparative study involving multiple isoindoline derivatives:

- The derivative containing the dioxoisoindoline moiety demonstrated enhanced cytotoxicity against U-87 cells compared to others lacking this feature.

This underscores the importance of structural components in determining biological efficacy.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide?

The compound is typically synthesized via palladium-catalyzed C(sp³)–H functionalization or sequential monoarylation/amidation. For example:

- GP2 Method : Reacting precursors with Pd(OAc)₂ as a catalyst and ligands (e.g., 1,10-phenanthroline) under inert conditions. Purification via silica gel column chromatography (petroleum ether/dichloromethane/ethyl acetate mixtures) yields products with >80% efficiency .

- Key Parameters : Reaction temperature (80–100°C), solvent (toluene or DCE), and stoichiometric control of aryl halides.

Q. How is this compound characterized using NMR and HRMS?

Q. What purification techniques are effective for isolating this compound?

- Silica Gel Chromatography : Use gradients like petroleum ether/dichloromethane/ethyl acetate (3:6:0.5) to resolve polar byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids (melting points: 150–160°C) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities?

- SHELXL : Refine X-ray diffraction data by modeling anisotropic displacement parameters. Validate bond lengths/angles against the Cambridge Structural Database .

- WinGX : Generate ORTEP diagrams to visualize anisotropic thermal ellipsoids. Use the GUI for real-time adjustment of hydrogen-bonding networks .

Example Workflow :

Q. How do palladium-catalyzed reactions influence stereochemical outcomes?

- Mechanistic Insight : Pd(0)/Pd(II) cycles enable β-H elimination, favoring retention of α-chiral centers (e.g., in D-1g derivatives).

- Ligand Effects : Bulky ligands (e.g., BrettPhos) suppress racemization, achieving >95% enantiomeric excess (ee) in fluorination reactions .

- Case Study : Fluorination of D-1g showed no racemization due to rigid transition-state geometry (DFT-supported) .

Q. How to address contradictions in spectral data during structural validation?

Q. What hydrogen-bonding patterns stabilize its supramolecular assemblies?

Q. How can computational modeling predict reactivity or biological interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.